Benzaldehyde, (2,4-dinitrophenyl)hydrazone
Overview
Description
Benzaldehyde, (2,4-dinitrophenyl)hydrazone is a useful research compound. Its molecular formula is C13H10N4O4 and its molecular weight is 286.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3863. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Evaluation : Novel hydrazone compounds derived from (2,4-dinitrophenyl)hydrazine, including benzamide and sulfonamide derivatives, showed moderate antimicrobial activity against various bacteria and fungi (Sahib, Hadi, & Abdulkadir, 2022).
Detection of Carbonyl Compounds : A method involving the reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine and extraction of hydrazones for detecting carbonyl compounds in pharmaceutical preparations was developed (Gupta, Jain, & Verma, 2009).
Analysis by Liquid Chromatography and Mass Spectrometry : The hydrazones of carbonyls were separated by liquid chromatography and detected using ultraviolet spectroscopy and mass spectrometry, highlighting its utility in identifying various carbonyls in environmental samples (Grosjean, Green, & Grosjean, 1999).
Photocatalytic Oxidation : Research on the photocatalytic oxidation of benzyl alcohol using titanium dioxide demonstrated the use of 2,4-dinitrophenyl hydrazones for the determination of benzaldehyde concentration in reactions (Gassim, Alkhateeb, & Hussein, 2007).
Characterization of Phenolic Compounds : 2,4-Dinitrophenylhydrazones of various phenolic aldehydes were characterized, contributing to the analysis and separation of these compounds (Yang & Chow, 1968).
Spectrophotometric Method for Monoamine Oxidase Activity : A spectrophotometric method using 2,4-dinitrophenylhydrazine as a derivatizing reagent was modified for assessing monoamine oxidase activity, highlighting its utility in biochemical assays (Vinel et al., 2021).
Enhancement of Optical Properties : The immobilization of 2,4-Dinitrophenylhydrazone derivatives on semiconductor surfaces like g-C3N4 was explored for enhancing light absorption and photocatalytic performance, indicating potential use in solar cells systems (Alotaibi, 2020).
Fluoride Ion Sensor : A (2,4-dinitrophenyl)hydrazine derivative was used as an optical chemosensor for fluoride ions, showing significant color and spectral changes upon fluoride interaction (Pegu, Mandal, Guha, & Pratihar, 2015).
Safety and Hazards
While specific safety and hazard information for Benzaldehyde, (2,4-dinitrophenyl)hydrazone was not found, general precautions should be taken when handling this compound. This includes keeping away from open flames and hot surfaces, taking measures against static discharge, and changing contaminated clothing .
Mechanism of Action
Target of Action
Benzaldehyde-2,4-dinitrophenylhydrazone, also known as Benzaldehyde, 2-(2,4-dinitrophenyl)hydrazone or Benzaldehyde, (2,4-dinitrophenyl)hydrazone, is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The mode of action of Benzaldehyde-2,4-dinitrophenylhydrazone involves the formation of a hydrazone bond (-N=N-) between the carbonyl group of benzaldehyde and the hydrazine group of 2,4-dinitrophenylhydrazine . This is a nucleophilic addition-elimination reaction
Action Environment
The action, efficacy, and stability of Benzaldehyde-2,4-dinitrophenylhydrazone can be influenced by various environmental factors. For instance, the compound’s stability is known to be incompatible with strong oxidizing agents . Additionally, the reaction involving the formation of a hydrazone bond is influenced by the nature of the aldehyde or ketone and the solvent that the 2,4-dinitrophenylhydrazine is dissolved in .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Benzaldehyde, (2,4-dinitrophenyl)hydrazone can be achieved through a condensation reaction between benzaldehyde and 2,4-dinitrophenylhydrazine.", "Starting Materials": [ "Benzaldehyde", "2,4-dinitrophenylhydrazine", "Ethanol", "Sodium hydroxide" ], "Reaction": [ "Dissolve 2,4-dinitrophenylhydrazine in ethanol to form a solution.", "Slowly add benzaldehyde to the solution with stirring.", "Add a few drops of sodium hydroxide to the mixture and continue stirring for 30 minutes.", "Filter the resulting precipitate and wash it with ethanol.", "Dry the product under vacuum to obtain Benzaldehyde, (2,4-dinitrophenyl)hydrazone." ] } | |
CAS No. |
1157-84-2 |
Molecular Formula |
C13H10N4O4 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C13H10N4O4/c18-16(19)11-6-7-12(13(8-11)17(20)21)15-14-9-10-4-2-1-3-5-10/h1-9,15H/b14-9- |
InChI Key |
DZPRPFUXOZTWAJ-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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